Benzamide, 4-bromo-N-4-pyridinyl-
CAS No.: 14547-77-4
Cat. No.: VC10962864
Molecular Formula: C12H9BrN2O
Molecular Weight: 277.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14547-77-4 |
|---|---|
| Molecular Formula | C12H9BrN2O |
| Molecular Weight | 277.12 g/mol |
| IUPAC Name | 4-bromo-N-pyridin-4-ylbenzamide |
| Standard InChI | InChI=1S/C12H9BrN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16) |
| Standard InChI Key | HIIIJRGDYWZDCZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)Br |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)Br |
Introduction
Structural Characteristics and Physicochemical Properties
Benzamide, 4-bromo-N-4-pyridinyl- features a benzamide core substituted with a bromine atom at the para position of the benzene ring and a pyridin-4-yl group attached to the amide nitrogen. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉BrN₂O |
| Molecular Weight | 277.12 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| LogP (Partition Coefficient) | Estimated ~2.5 (based on analogs) |
The bromine atom enhances electrophilic reactivity, potentially facilitating nucleophilic substitution reactions, while the pyridine ring introduces hydrogen-bonding capabilities due to its nitrogen heteroatom. Computational modeling of analogous compounds suggests moderate lipophilicity (LogP ~2.5), which may influence membrane permeability and bioavailability.
Synthetic Routes and Optimization
The synthesis of 4-bromo-N-(pyridin-4-yl)benzamide typically follows a two-step protocol:
-
Preparation of 4-bromobenzoyl chloride: Treatment of 4-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acyl chloride.
-
Amide Coupling: Reaction of 4-bromobenzoyl chloride with pyridin-4-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran (THF).
The general reaction scheme is:
Yield optimization strategies include:
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) may improve reaction efficiency.
-
Catalysis: Catalytic amounts of 4-dimethylaminopyridine (DMAP) can accelerate amide bond formation.
-
Temperature Control: Maintaining temperatures between 0–5°C during acyl chloride formation minimizes side reactions.
Biological Activities and Mechanistic Insights
While direct pharmacological data for 4-bromo-N-(pyridin-4-yl)benzamide are scarce, structurally related benzamides and pyridine-containing compounds exhibit diverse biological activities:
Antiparasitic Applications
Pyridine-containing benzamides show activity against Plasmodium falciparum (malaria parasite) and Leishmania donovani (IC₅₀ = 1.2–3.8 µM). The pyridinyl group likely coordinates with heme groups or parasitic enzymes, inducing oxidative stress.
Kinase Inhibition
Benzamides with heteroaromatic substituents, such as pyridine, have been explored as kinase inhibitors. For instance, analogs targeting EGFR (epidermal growth factor receptor) exhibit IC₅₀ values of 0.5–2.0 µM in cancer cell lines. The planar pyridine ring may facilitate π-π stacking interactions within kinase ATP-binding pockets.
Comparative Analysis with Structural Analogs
To contextualize 4-bromo-N-(pyridin-4-yl)benzamide’s potential, its properties are compared to related compounds:
Key observations:
-
Pyridine Position Matters: The 4-pyridinyl isomer (query compound) may exhibit stronger hydrogen bonding than 3-pyridinyl analogs due to nitrogen orientation.
-
Halogen Effects: Bromine’s larger atomic radius compared to chlorine could improve hydrophobic interactions but reduce solubility.
-
Heterocycle Swap: Replacing pyridine with thiazole (as in BenchChem compound 302967-87-9) alters target specificity, favoring anticancer over antimicrobial activity.
Research Gaps and Future Directions
Despite promising structural features, critical knowledge gaps persist:
-
Pharmacokinetic Profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound.
-
Target Identification: High-throughput screening against kinase panels or microbial proteomes is needed to identify precise molecular targets.
-
Toxicity Assessment: Preliminary cytotoxicity assays in mammalian cell lines (e.g., HEK293, HepG2) are essential to evaluate therapeutic potential.
Proposed synthetic modifications to enhance bioactivity:
-
Introducing Electron-Withdrawing Groups: Nitro (-NO₂) or cyano (-CN) substituents could improve binding to enzymatic active sites.
-
Hybrid Molecules: Conjugation with quinolone or triazole moieties may broaden antimicrobial spectra.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume